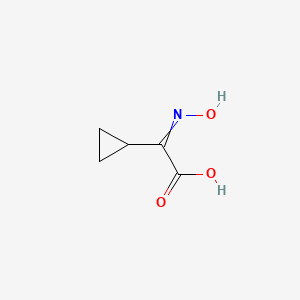

2,5-二氧代吡咯烷-1-基四氢-2H-吡喃-4-羧酸酯

描述

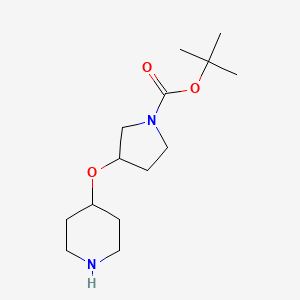

“2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate” is a special chemical compound . It is a solid substance and is used for research purposes.

Molecular Structure Analysis

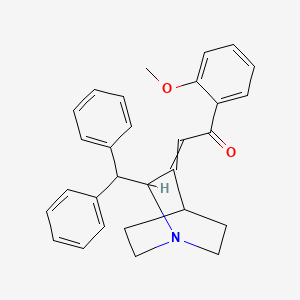

The molecular formula of this compound is C10H13NO5 . The InChI code is 1S/C10H13NO5/c12-8-1-2-9(13)11(8)16-10(14)7-3-5-15-6-4-7/h7H,1-6H2 . For a detailed molecular structure, it would be best to refer to a specialized chemical structure database.Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 227.22 g/mol . It should be stored in a refrigerator .科学研究应用

Anticonvulsant Applications

This compound has been studied for its potential as an anticonvulsant . Researchers have synthesized a series of hybrid pyrrolidine-2,5-dione derivatives showing potent anticonvulsant properties. These compounds have demonstrated broad-spectrum activity in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model . One particular compound, referred to as compound 30, showed a promising safety profile and is considered a candidate for further preclinical development .

Antinociceptive Activity

The derivatives of 2,5-dioxopyrrolidin-1-yl compounds have also been evaluated for their antinociceptive activity , which is the ability to block the detection of a painful or injurious stimulus by sensory neurons. Compound 30, for instance, was effective in various pain models, including the formalin test of tonic pain and the oxaliplatin-induced neuropathic pain model in mice .

Mechanism of Action

Studies suggest that the anticonvulsant and antinociceptive effects of these compounds may involve the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This mechanism of action is significant as it provides a potential target for the development of new therapeutic agents .

Metabolic Stability and Hepatotoxicity

An important aspect of drug development is ensuring metabolic stability and minimal hepatotoxicity. Compound 30 has shown high metabolic stability on human liver microsomes and negligible hepatotoxicity, which are desirable properties for a drug candidate .

Inhibition of Cytochrome P450 Isoforms

The compound has been evaluated for its effect on cytochrome P450 isoforms, which are important for drug metabolism. Compound 30 exhibited relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms, compared to reference compounds . This indicates a lower likelihood of drug-drug interactions.

Voltage-Gated Sodium and Calcium Channels

Further research into the anticonvulsant compounds has assessed their influence on voltage-gated sodium and calcium channels. This is vital for understanding how these compounds can modulate neuronal excitability and potentially serve as treatments for epilepsy .

Affinity for TRPV1 Receptor

The affinity for the TRPV1 receptor, which is involved in pain sensation, has been investigated for some of the most active compounds. This research is part of the effort to understand the analgesic effect of these compounds and their potential as pain relievers .

安全和危害

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c12-8-1-2-9(13)11(8)16-10(14)7-3-5-15-6-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOVNCLITMBYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B1403689.png)

![5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1403691.png)

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)

![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)

![Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1403703.png)

![3-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403704.png)